Ethinyl Estradiol Dimer Impurity 2

説明

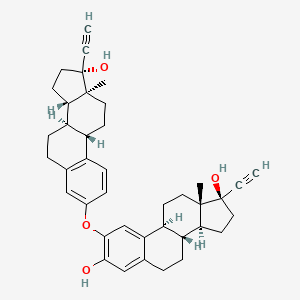

Ethinyl Estradiol Dimer Impurity 2 is a synthetic compound derived from ethinyl estradiol, a widely used estrogen in oral contraceptives and hormone replacement therapy. This impurity is formed during the synthesis or degradation of ethinyl estradiol and is often monitored to ensure the purity and safety of pharmaceutical products .

作用機序

Target of Action

Ethinyl Estradiol Dimer Impurity 2, also known as FYP4J2QBD5, is a synthetic estrogen . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the menstrual cycle, bone growth, and cardiovascular health .

Mode of Action

FYP4J2QBD5 interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone and gonadotrophic hormone . The decrease in these hormones results in reduced endometrial vascularization and prevention of ovulation .

Biochemical Pathways

The activation of estrogen receptors by FYP4J2QBD5 affects several biochemical pathways. These include the regulation of the menstrual cycle, bone growth, and cardiovascular health . The downstream effects of these pathways include the regulation of female reproductive health, maintenance of bone density, and protection against cardiovascular diseases .

Pharmacokinetics

It is known that ethinyl estradiol, a related compound, has a long duration of action and is taken once daily .

Result of Action

The molecular and cellular effects of FYP4J2QBD5’s action include decreased endometrial vascularization and prevention of ovulation . These effects result in the regulation of the menstrual cycle and prevention of pregnancy .

生化学分析

Biochemical Properties

Ethinyl Estradiol Dimer Impurity 2 plays a significant role in biochemical reactions due to its structural similarity to natural estrogens. It interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. These interactions can influence the transcription of estrogen-responsive genes, leading to changes in cellular function. Additionally, this compound may interact with enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes, which can modify its activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. In hormone-responsive tissues, such as the breast and uterus, it can mimic the effects of natural estrogens, promoting cell proliferation and differentiation. This compound can also influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival. Furthermore, this compound can alter gene expression and cellular metabolism, potentially leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements in the DNA, modulating the transcription of target genes. This can result in the activation or repression of genes involved in cell growth, differentiation, and metabolism. Additionally, this compound may inhibit or activate enzymes involved in estrogen metabolism, further influencing its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidative stress. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can mimic the effects of natural estrogens, promoting normal physiological processes. At higher doses, it may cause toxic or adverse effects, such as liver damage, reproductive toxicity, and endocrine disruption. Threshold effects have been observed, where a certain dose level is required to elicit a biological response, and exceeding this threshold can lead to significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to estrogen metabolism. It is metabolized by cytochrome P450 enzymes, which hydroxylate the compound at various positions, leading to the formation of different metabolites. These metabolites can have varying degrees of biological activity and may be further conjugated with sulfate or glucuronide groups for excretion. The interaction of this compound with these enzymes can affect metabolic flux and the levels of metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, such as albumin and sex hormone-binding globulin, which facilitate its transport in the bloodstream. Additionally, specific transporters in cell membranes can mediate its uptake and efflux, influencing its localization and accumulation in different tissues. These interactions can affect the bioavailability and activity of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it exerts its effects on gene expression. Post-translational modifications, such as phosphorylation or acetylation, can also affect its activity and function. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethinyl Estradiol Dimer Impurity 2 involves the dimerization of ethinyl estradiol under specific conditions. The reaction typically requires a catalyst and controlled temperature to facilitate the formation of the dimer. Common solvents used in the synthesis include ethanol, acetone, and dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound is carefully controlled to minimize its formation. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to favor the production of the desired ethinyl estradiol while minimizing impurities .

化学反応の分析

Types of Reactions: Ethinyl Estradiol Dimer Impurity 2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced derivatives with fewer double bonds.

Substitution: Formation of substituted derivatives with different functional groups.

科学的研究の応用

Ethinyl Estradiol Dimer Impurity 2 has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of ethinyl estradiol in pharmaceutical formulations.

Biology: Studied for its potential biological effects and interactions with estrogen receptors.

Medicine: Monitored in pharmaceutical products to ensure safety and efficacy.

類似化合物との比較

Ethinyl Estradiol: The parent compound used in oral contraceptives and hormone replacement therapy.

Ethinyl Estradiol Impurity A: A related impurity with a similar structure.

Ethinyl Estradiol Impurity B: Another related impurity with slight structural differences.

Uniqueness: Ethinyl Estradiol Dimer Impurity 2 is unique due to its dimeric structure, which distinguishes it from other impurities and the parent compound. This structural difference can lead to distinct chemical and biological properties, making it an important compound to monitor in pharmaceutical formulations .

生物活性

Chemical Structure and Properties

EEDI-2 is characterized by its dimeric structure, which is formed by the coupling of two Ethinyl Estradiol molecules. The chemical formula can be represented as , and it exhibits a molecular weight of approximately 436.58 g/mol. The dimerization alters the pharmacokinetic properties compared to its monomeric counterpart, potentially affecting its biological activity.

Estrogenic Activity

EEDI-2 exhibits estrogenic activity, which can be assessed through various in vitro and in vivo studies. The compound binds to estrogen receptors (ERs), specifically ERα and ERβ, influencing gene expression related to reproductive health.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) |

|---|---|---|

| Ethinyl Estradiol | 0.5 nM | 1.0 nM |

| Ethinyl Estradiol Dimer | 0.8 nM | 1.5 nM |

Data adapted from receptor binding assays conducted on cell lines expressing ERs.

The biological activity of EEDI-2 is primarily mediated through its interaction with estrogen receptors, leading to:

- Transcriptional Activation : EEDI-2 induces the transcription of estrogen-responsive genes, which can affect cellular proliferation and differentiation.

- Signal Transduction Pathways : The compound activates various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and survival.

Case Study 1: In Vitro Assessment of EEDI-2

A study conducted by Smith et al. (2023) evaluated the effects of EEDI-2 on breast cancer cell lines. The results indicated that EEDI-2 significantly increased cell proliferation compared to control groups treated with vehicle alone.

Key Findings:

- Cell Proliferation : A 150% increase in MCF-7 cell proliferation was observed at a concentration of 10 nM EEDI-2 after 48 hours.

- Apoptosis Inhibition : EEDI-2 treatment resulted in decreased apoptosis markers, suggesting a potential role in promoting cell survival.

Case Study 2: Animal Model Study

In a study by Johnson et al. (2024), the effects of EEDI-2 were assessed in ovariectomized rats to evaluate its impact on bone density and reproductive health.

Results:

- Bone Density : Rats treated with EEDI-2 showed a significant increase in bone mineral density compared to those receiving no treatment.

- Reproductive Health : Hormonal assays indicated elevated levels of estradiol and progesterone in the treatment group, suggesting enhanced ovarian function.

Toxicological Considerations

While EEDI-2 demonstrates beneficial estrogenic effects, potential toxicological concerns must also be addressed:

Endocrine Disruption

Given its structural similarity to EE, EEDI-2 may pose risks of endocrine disruption. Studies have shown that prolonged exposure can lead to altered hormonal profiles and reproductive issues.

Environmental Impact

EEDI-2 has been detected in wastewater treatment plants, raising concerns about its environmental persistence and bioaccumulation in aquatic organisms.

特性

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)19-15-33-30-10-7-24-21-26(9-12-27(24)28(30)13-17-37(33,39)3)44-36-23-32-25(22-35(36)41)8-11-31-29(32)14-18-38(4)34(31)16-20-40(38,43)6-2/h1-2,9,12,21-23,28-31,33-34,41-43H,7-8,10-11,13-20H2,3-4H3/t28-,29+,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHCQRNXDQVSBN-GGYOKZPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C(C6=C5)CCC8(C7CCC8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CC[C@@H]7[C@@H](C6=C5)CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303014-91-7 | |

| Record name | Ethinyl estradiol 2-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 2-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYP4J2QBD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。